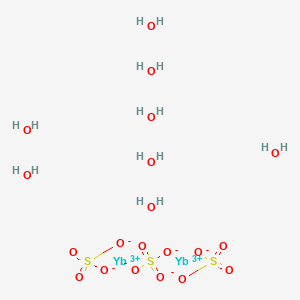
Diphosphoric acid, iron sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diphosphoric acid, iron sodium salt, also known as ferric pyrophosphate, is a chemical compound that is used in various scientific research applications. It is a water-insoluble, reddish-brown powder that is commonly used as a food additive and a dietary supplement. Ferric pyrophosphate is also used in the synthesis of other chemical compounds and has several biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of diphosphoric acid, iron sodium salt is not fully understood. However, it is known to bind to transferrin, a protein that transports iron in the blood, and is taken up by cells through receptor-mediated endocytosis. Once inside the cell, Diphosphoric acid, iron sodium salt pyrophosphate is hydrolyzed to release iron ions, which are then used in various cellular processes.
Efectos Bioquímicos Y Fisiológicos
Diphosphoric acid, iron sodium salt has several biochemical and physiological effects. It is essential for the production of hemoglobin, a protein that carries oxygen in the blood. Iron is also involved in the synthesis of DNA and the production of energy in cells. However, excess iron can be toxic and can lead to oxidative stress and cell damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using diphosphoric acid, iron sodium salt in lab experiments is its stability and solubility in water. It is also relatively inexpensive and readily available. However, one limitation is its low bioavailability, which can make it difficult to study its effects in vivo.
Direcciones Futuras
There are several future directions for the study of diphosphoric acid, iron sodium salt. One area of research is the development of new synthesis methods to improve its bioavailability and reduce its toxicity. Another area of research is the study of its potential use in cancer therapy and drug delivery. Additionally, there is a need for further research to understand its mechanism of action and its effects on cellular processes.
Conclusion:
In conclusion, diphosphoric acid, iron sodium salt is a chemical compound that has several scientific research applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential applications and effects.
Métodos De Síntesis
The synthesis of diphosphoric acid, iron sodium salt involves the reaction of sodium pyrophosphate with Diphosphoric acid, iron sodium salt chloride. The reaction takes place in an aqueous solution and is typically carried out under controlled conditions. The resulting product is then filtered, washed, and dried to obtain the final product.
Aplicaciones Científicas De Investigación
Diphosphoric acid, iron sodium salt has several scientific research applications. It is commonly used in the synthesis of other chemical compounds, such as iron oxide nanoparticles, which have potential applications in drug delivery, imaging, and cancer therapy. Ferric pyrophosphate is also used as a food additive and a dietary supplement to prevent iron deficiency anemia. Additionally, it has been studied for its potential use in wastewater treatment and as a catalyst in chemical reactions.
Propiedades
Número CAS |
10213-94-2 |
|---|---|
Nombre del producto |
Diphosphoric acid, iron sodium salt |
Fórmula molecular |
FeH4NaO7P2+3 |
Peso molecular |
256.81 g/mol |
Nombre IUPAC |
sodium;iron(2+);phosphono dihydrogen phosphate |
InChI |
InChI=1S/Fe.Na.H4O7P2/c;;1-8(2,3)7-9(4,5)6/h;;(H2,1,2,3)(H2,4,5,6)/q+2;+1; |
Clave InChI |
BYTVRGSKFNKHHE-UHFFFAOYSA-N |
SMILES |
OP(=O)(O)OP(=O)(O)O.[Na+].[Fe+2] |
SMILES canónico |
OP(=O)(O)OP(=O)(O)O.[Na+].[Fe+2] |
Otros números CAS |
10213-94-2 |
Sinónimos |
diphosphoric acid, iron sodium salt |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![[3,3'-Bipyridine]-5-carboxylic acid](/img/structure/B154828.png)




